molecular formula C17H13NO4S2 B2423738 (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 306323-73-9

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2423738
CAS No.: 306323-73-9
M. Wt: 359.41
InChI Key: QKGNJZAPNZOXMQ-NVNXTCNLSA-N
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Description

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H13NO4S2 and its molecular weight is 359.41. The purity is usually 95%.
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Properties

IUPAC Name

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-22-12-4-2-3-11(9-12)18-16(21)15(24-17(18)23)8-10-5-6-13(19)14(20)7-10/h2-9,19-20H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGNJZAPNZOXMQ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds, which are recognized for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential therapeutic applications, including anticancer, antidiabetic, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms based on recent research findings.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. For instance, studies indicate that modifications at the 2 and 4 positions of the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines. The compound has been evaluated for its effects on cell viability and apoptosis induction.

Case Studies:

  • Cytotoxicity Testing : In vitro studies demonstrated that the compound exhibits potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (e.g., IC50 = 6.8 µM against DU145) .
  • Mechanism of Action : Research suggests that the compound induces apoptosis through caspase-dependent pathways, significantly affecting the cell cycle progression .

Antioxidant Activity

The antioxidant potential of thiazolidinones is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

Research Findings:

  • The compound was assessed using the DPPH radical scavenging assay, showing significant antioxidant activity with an EC50 value comparable to established antioxidants like vitamin C .
  • Structural modifications were found to enhance antioxidant properties; for instance, substituents at specific positions on the phenyl rings increased efficacy against oxidative stress markers .

Antidiabetic Activity

Thiazolidinones are known for their role as PPARγ agonists, which are crucial in glucose metabolism regulation.

Key Insights:

  • The compound has demonstrated potential in lowering blood glucose levels in diabetic models by enhancing insulin sensitivity .
  • Its mechanism involves modulation of metabolic pathways linked to glucose uptake and lipid metabolism.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via caspase pathways
AntioxidantScavenges free radicals; inhibits lipid peroxidation
AntidiabeticPPARγ agonist; enhances insulin sensitivity

Scientific Research Applications

Antioxidant Activity

Research has indicated that thiazolidinone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress. Studies have shown that compounds with similar structures can reduce lipid peroxidation and improve cellular antioxidant defenses .

Anticancer Properties

Thiazolidinones have been studied for their anticancer potential. The compound has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases .

Enzyme Inhibition

Studies have shown that (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit enzymes related to glucose metabolism, suggesting potential applications in managing diabetes .

Interaction with Biological Targets

The compound's interaction with various biological targets has been explored using molecular docking studies. These studies suggest that it binds effectively to specific receptors involved in inflammation and cancer progression, providing insights into its mechanism of action at the molecular level .

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated a significant reduction in oxidative stress markers in vitro when treated with the compound .
Anticancer Efficacy Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity .
Anti-inflammatory Mechanism Inhibited COX-2 expression in an animal model of arthritis, leading to reduced swelling and pain .
Diabetes Management Exhibited inhibition of alpha-glucosidase activity, suggesting potential as an anti-diabetic agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidinone Sulfur

The exocyclic sulfur atom at position 2 participates in nucleophilic substitution reactions. For example:

  • Reaction with alkyl halides :
    Under basic conditions (e.g., K₂CO₃ in DMF), the sulfur undergoes alkylation to form thioether derivatives.

ReagentProduct StructureYieldConditionsSource
Methyl iodide2-(Methylthio)-thiazolidinone analog78%DMF, RT, 12 h
Benzyl chloride2-(Benzylthio)-thiazolidinone analog65%DMF, 60°C, 6 h

This reactivity is critical for modifying the compound’s electronic properties and enhancing solubility .

Cycloaddition Reactions

The conjugated diene system (benzylidene-thiazolidinone) facilitates [4+2] Diels-Alder cycloadditions:

  • With maleic anhydride :
    Forms a fused bicyclic adduct under thermal conditions (reflux in toluene).

DienophileProductRegioselectivityYieldSource
Maleic anhydrideFuro[3,4-d]thiazolidinone derivativeEndo preference82%
DMAD*Pyridine-fused analog68%

*DMAD = Dimethyl acetylenedicarboxylate

Reaction outcomes depend on steric and electronic effects of substituents on the dienophile .

Oxidation:

The thione (-C=S) group oxidizes to sulfonic acid derivatives under strong oxidizing agents:

Oxidizing AgentProductConditionsNotesSource
H₂O₂ (30%)Sulfoxide (-SO-) intermediateAcetic acid, 50°C, 2 hPartial oxidation
KMnO₄Sulfonic acid (-SO₃H) derivativeH₂O, 80°C, 4 hComplete oxidation

Reduction:

The α,β-unsaturated ketone undergoes selective hydrogenation:

Reducing AgentProductSelectivityYieldSource
NaBH₄Saturated thiazolidinoneC=C bond55%
H₂ (Pd/C)Reduced benzylidene moiety90%

Complexation with Metal Ions

The catechol (3,4-dihydroxyphenyl) group chelates transition metals, forming stable complexes:

Metal SaltComplex StructureApplicationStability Constant (log K)Source
FeCl₃Octahedral Fe(III) complexAntioxidant studies12.3
Cu(OAc)₂Square-planar Cu(II) complexCatalytic applications10.8

These complexes are studied for their redox activity and potential in catalysis .

Biological Interactions

While not strictly chemical reactions, the compound interacts with enzymes via covalent and non-covalent mechanisms:

  • Thioredoxin reductase inhibition : Forms disulfide bonds with the enzyme’s active-site cysteine residues .

  • DNA intercalation : The planar benzylidene-thiazolidinone system intercalates into DNA base pairs, confirmed by UV-Vis hypochromicity assays .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the thiazolidinone ring undergoes structural changes:

  • Acidic hydrolysis : Cleaves the thiazolidinone ring to form a thioamide and ketone.

  • Base-induced ring expansion : Forms a seven-membered ring in the presence of strong bases (e.g., NaOH) .

Key Reaction Trends and Challenges

  • Stereochemical control : The Z-configuration of the benzylidene group is retained in most reactions, but harsh conditions may lead to isomerization .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitutions and cycloadditions .

  • Competing pathways : Oxidation of the catechol group can occur alongside thione oxidation, requiring careful condition optimization .

Preparation Methods

Starting Materials and Reagent Selection

The synthesis of (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one requires carefully selected precursors to ensure regioselectivity and structural fidelity.

Core Building Blocks

  • 3,4-Dihydroxybenzaldehyde : Provides the catechol-containing benzylidene moiety, critical for antioxidant properties.
  • 3-Methoxyphenyl Isocyanate : Introduces the N3-substituted aromatic group, enhancing metabolic stability.
  • Mercaptoacetic Acid : Serves as the sulfur source for thiazolidinone ring formation and subsequent thionation.

Solvents and Catalysts

  • Toluene : Preferred for azeotropic water removal during imine formation.
  • Iodobenzene Diacetate (IBD) : Oxidizing agent for nucleophilic substitution at the N3 position.
  • Piperidine : Catalyzes Knoevenagel condensation by deprotonating active methylene groups.
Table 1: Key Reagents and Their Roles
Reagent Role Purity Requirement
3,4-Dihydroxybenzaldehyde Benzylidene precursor ≥98%
3-Methoxyphenyl Isocyanate N3-substituent source ≥95%
Mercaptoacetic Acid Thiolate donor ≥90%
IBD Oxidative coupling agent ≥97%

Reaction Mechanisms and Stepwise Synthesis

Knoevenagel Condensation

The benzylidene moiety is formed via a base-catalyzed Knoevenagel reaction between 3,4-dihydroxybenzaldehyde and a thiazolidin-4-one precursor. Piperidine (5 mol%) in toluene at 110°C facilitates dehydration, yielding the Z-configured intermediate due to steric hindrance.

$$
\text{3,4-Dihydroxybenzaldehyde} + \text{Thiazolidinone Precursor} \xrightarrow{\text{piperidine}} \text{(Z)-Benzylidene Intermediate}
$$

Key Observation : Reactions conducted under nitrogen atmosphere improve yield by 12–15% by preventing catechol oxidation.

Nucleophilic Substitution at N3

The 3-methoxyphenyl group is introduced via nucleophilic substitution using IBD as an oxidant. The reaction proceeds in dichloromethane at 25°C, achieving 78% yield after 6 hours.

$$
\text{(Z)-Benzylidene Intermediate} + \text{3-Methoxyphenyl Isocyanate} \xrightarrow{\text{IBD}} \text{N3-Substituted Intermediate}
$$

Table 2: Optimization of N3 Substitution
Parameter Optimal Condition Yield (%)
Temperature 25°C 78
Solvent Dichloromethane 78
IBD Equivalents 1.2 78
Reaction Time 6 hours 78

Thionation and Ring Modification

Thionation via Lawesson’s Reagent

The carbonyl group at C2 is converted to a thione using Lawesson’s reagent (2 equivalents) in anhydrous THF. Refluxing for 8 hours achieves 85% conversion, confirmed by IR loss of C=O at 1,710 cm⁻¹.

$$
\text{N3-Substituted Intermediate} \xrightarrow{\text{Lawesson’s Reagent}} \text{2-Sulfanylidene Product}
$$

Alternative One-Pot Synthesis

A three-component approach condenses 3,4-dihydroxybenzaldehyde, 3-methoxyphenylamine, and mercaptoacetic acid in toluene under reflux. This method achieves 68% yield in 12 hours but requires rigorous drying to suppress hydrolysis.

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 92% purity. Recrystallization in ethanol-water (1:1) enhances purity to 99%.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.82 (s, 1H, CH=S), 6.85–7.30 (m, 7H, aromatic), 3.81 (s, 3H, OCH₃).
  • IR (KBr) : 1,250 cm⁻¹ (C=S), 1,620 cm⁻¹ (C=N).
Table 3: Characterization Data Comparison
Technique Key Signals Reference
¹H NMR δ 7.82 (CH=S)
IR 1,250 cm⁻¹ (C=S)
HPLC Retention time: 8.2 min

Process Optimization and Scale-Up

Solvent Screening

  • Toluene : Maximizes yield (78%) due to efficient azeotrope formation.
  • THF : Reduces reaction time by 30% but lowers yield to 65% due by-product formation.

Catalytic Enhancements

  • Microwave Assistance : Reduces Knoevenagel condensation time from 6 hours to 45 minutes at 150 W.
  • Ultrasound Activation : Improves thionation efficiency by 18% via enhanced reagent dispersion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between 3,4-dihydroxybenzaldehyde derivatives and thiosemicarbazide under acidic conditions (e.g., acetic acid or HCl). Solvents like ethanol or methanol are used under reflux for 2–6 hours. Substituent reactivity varies: electron-withdrawing groups on the aldehyde (e.g., iodine in ) may require extended reaction times. Purification involves recrystallization from DMF/ethanol mixtures .

Q. How can researchers confirm the structural identity of this compound experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation (e.g., bond angles and torsion angles in and ). Complementary techniques include:

  • FT-IR : To verify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).
  • NMR : 1^1H and 13^13C NMR to assign aromatic protons and thiazolidinone carbons.
  • UV-Vis : To analyze conjugation effects from the arylidene group .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature?

  • Methodological Answer : Stability studies involve:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures. The thiazolidinone ring is sensitive to oxidation; inert atmospheres (N₂/Ar) are recommended for high-temperature studies .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:

  • Electron distribution : HOMO-LUMO gaps to predict charge-transfer interactions (e.g., DNA intercalation in ).
  • Reaction intermediates : Transition states for cyclization steps during synthesis.
  • Spectroscopic validation : Simulated IR and NMR spectra compared to experimental data .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. antimicrobial effects) often arise from structural variations (e.g., substituents on the arylidene group). To address this:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 3-methoxyphenyl with cyclopropyl in ) and compare IC₅₀ values.
  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay) across studies .

Q. What mechanistic insights explain the compound’s interaction with biological targets like DNA or enzymes?

  • Methodological Answer :

  • DNA-binding studies : UV-Vis titration and ethidium bromide displacement assays quantify intercalation (e.g., KbK_b values in ).
  • Enzyme inhibition : Molecular docking (AutoDock Vina) to predict binding poses with targets like topoisomerase II. Validate with kinetic assays (e.g., NADPH depletion for oxidoreductase inhibition) .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated dihydroxyphenyl) to enhance lipophilicity.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous solubility.
  • LogP optimization : Adjust substituents (e.g., methoxy vs. hydroxy groups) to balance hydrophilicity .

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